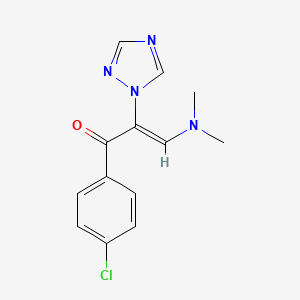![molecular formula C25H20ClN3O B2561434 8-chloro-3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901004-85-1](/img/structure/B2561434.png)
8-chloro-3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “8-chloro-3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups and rings. It has a pyrazolo[4,3-c]quinoline core, which is a type of nitrogen-containing heterocyclic compound. Attached to this core are a 4-ethylphenyl group and a 4-methoxyphenyl group. The compound also has a chlorine atom attached at the 8-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (in the pyrazolo[4,3-c]quinoline core and the phenyl groups), a pyrazole ring (a five-membered ring with two nitrogen atoms), and a quinoline ring (a fused ring system containing a benzene ring and a pyridine ring). The presence of the chlorine atom and the methoxy group would also be notable features .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the chlorine and methoxy groups could affect its polarity, solubility, and reactivity .Applications De Recherche Scientifique
Microwave-Assisted Synthesis
One application involves the microwave-assisted synthesis of pyrazolo[3,4-b]quinolines, including derivatives that are structurally related to the specified compound. These syntheses demonstrate the efficiency and yield improvement of quinoline derivatives under microwave irradiation compared to conventional synthesis methods (Mogilaiah, Sudhakar, & Reddy, 2003).
Structural and Optical Properties
Another study explored the structural and optical properties of quinoline derivatives, focusing on their applications in thin films. These compounds exhibit significant potential in optoelectronic applications due to their polycrystalline nature and specific optical characteristics, which include absorption parameters and energy gaps (Zeyada, El-Nahass, & El-Shabaan, 2016).
Antimicrobial and Antioxidant Activities
Quinoline derivatives containing a pyrazole group have been synthesized and evaluated for their antimicrobial properties. These compounds show promising antibacterial and antifungal activities, with specific derivatives demonstrating potent effects against various microbial strains. Additionally, some derivatives exhibit moderate antioxidant activity, highlighting their potential in therapeutic applications (Prasath, Bhavana, Sarveswari, Ng, & Tiekink, 2015).
Photovoltaic Applications
Research into the photovoltaic properties of quinoline derivatives has shown their applicability in organic-inorganic photodiode fabrication. These studies focus on the electrical properties of heterojunction diodes made from quinoline derivatives, indicating their suitability for use in photodiodes due to their rectification behavior and photovoltaic properties (Zeyada, El-Nahass, & El-Shabaan, 2016).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
8-chloro-3-(4-ethylphenyl)-1-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O/c1-3-16-4-6-17(7-5-16)24-22-15-27-23-13-8-18(26)14-21(23)25(22)29(28-24)19-9-11-20(30-2)12-10-19/h4-15H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFLTUZWNIWDCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)Cl)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
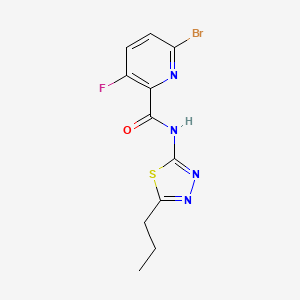
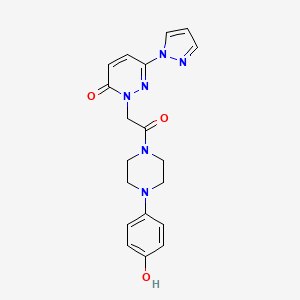
![[(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine](/img/structure/B2561355.png)
![1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B2561357.png)
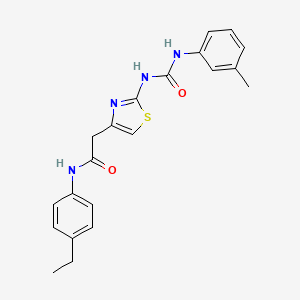
![N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}benzenecarboxamide](/img/structure/B2561359.png)
![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide](/img/structure/B2561364.png)
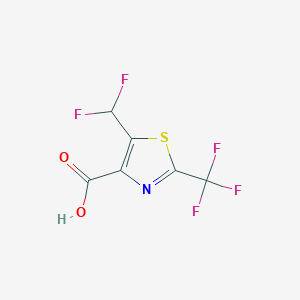
![N-(furan-2-ylmethyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2561367.png)
![5-Amino-4-methyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B2561368.png)
![8-[3-(Triazol-2-yl)azetidin-1-yl]sulfonylquinoline](/img/structure/B2561371.png)
![N-{4-[(oxan-4-yl)amino]phenyl}furan-2-carboxamide](/img/structure/B2561372.png)
